

preparing hGAPDH-IN-1 stock solution for experiments

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Compound of Interest

Compound Name: hGAPDH-IN-1

Cat. No.: B12397095

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Application Notes and Protocols for hGAPDH-IN-1

Topic: Preparing **hGAPDH-IN-1** Stock Solution for Experiments

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in the glycolytic pathway, responsible for catalyzing the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[1][2] Beyond its metabolic role, GAPDH is implicated in various non-glycolytic processes, including the initiation of apoptosis, DNA repair, and vesicle trafficking.[2][3] Its overexpression and altered activity are associated with several diseases, including cancer and neurodegenerative disorders, making it a significant therapeutic target.[3]

hGAPDH-IN-1 (also known as GAPDH Inhibitor Compound F8) is a specific and potent covalent inhibitor of human GAPDH (hGAPDH). It operates by forming a covalent adduct with an aspartic acid residue in the enzyme's active site, which displaces the essential cofactor NAD⁺. This inhibition of GAPDH's enzymatic activity disrupts glycolysis and can impede the growth of cancer cells. These application notes provide a detailed protocol for the preparation of **hGAPDH-IN-1** stock solutions for use in experimental settings.

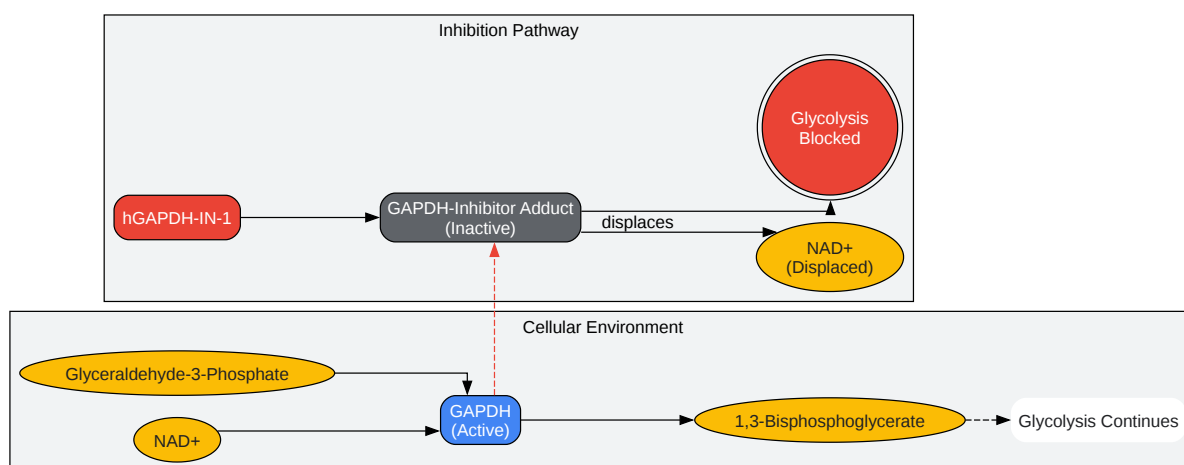
Physicochemical and Biological Properties

A summary of the key quantitative data for **hGAPDH-IN-1** is presented below. Proper storage is critical to maintain the compound's stability and activity.

Property	Value	Reference
IUPAC Name	2-((3-(3-bromophenyl)-4,5-dihydroisoxazol-5-yl)methoxy)-N-(furan-2-ylmethyl)acetamide	N/A
Synonyms	GAPDH Inhibitor Compound F8	
Molecular Formula	C ₂₀ H ₁₈ N ₂ O ₅	
Molecular Weight	366.37 g/mol	
CAS Number	252212-58-1	
IC ₅₀ (Enzymatic Activity)	39.31 μM (for GAPDH in HEK293 cell lysates)	
IC ₅₀ (Cell Viability)	50.64 μM (in HEK293 cells)	
Solubility	Slightly soluble in Acetonitrile (0.1-1 mg/mL)	
Soluble in Dimethyl Sulfoxide (DMSO)	Standard laboratory practice	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month	

Mechanism of Action Pathway

hGAPDH-IN-1 inhibits the canonical glycolytic function of GAPDH. The inhibitor covalently modifies the active site, leading to the displacement of NAD⁺ and subsequent inactivation of the enzyme. This disrupts the cell's energy production pathway.



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Diagram 1: Inhibition of GAPDH by **hGAPDH-IN-1**.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of **hGAPDH-IN-1** in DMSO.

4.1 Materials and Equipment

- **hGAPDH-IN-1** powder
- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

- Microcentrifuge tubes (1.5 mL, amber or wrapped in foil)
- Analytical balance
- Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional, for aiding dissolution)
- Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

4.2 Protocol Steps

- Pre-Experiment Calculation:
 - Determine the mass of **hGAPDH-IN-1** needed to prepare the desired volume of a 10 mM stock solution.
 - The formula to use is: $\text{Mass (mg)} = \text{Desired Volume (mL)} \times \text{Concentration (mM)} \times \text{Molecular Weight (g/mol)}$
 - Example for 1 mL of 10 mM stock:
 - $\text{Mass (mg)} = 1 \text{ mL} \times 10 \text{ mmol/L} \times 366.37 \text{ g/mol} = 3.66 \text{ mg}$
- Weighing the Compound:
 - Before opening, allow the vial of **hGAPDH-IN-1** powder to equilibrate to room temperature for 15-20 minutes to prevent condensation.
 - Carefully weigh the calculated amount (e.g., 3.66 mg) of the powder using an analytical balance and place it into a sterile microcentrifuge tube.
- Dissolution:
 - Using a calibrated pipette, add the calculated volume of DMSO to the microcentrifuge tube containing the powder. For the example above, add 1.0 mL of DMSO.

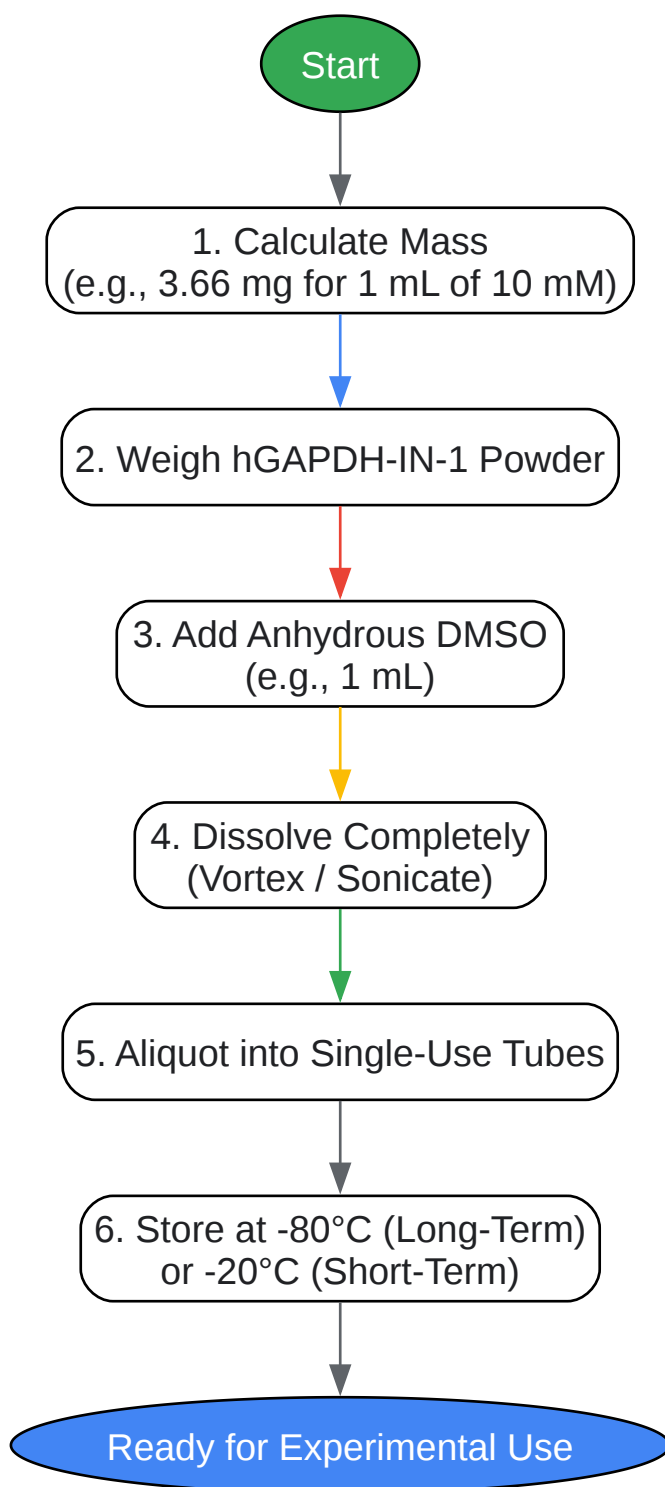
- Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
- If dissolution is slow, brief sonication in a water bath can be used to facilitate the process. Visually inspect the solution against a light source to ensure no solid particulates remain.
- Aliquoting and Storage:
 - To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 μL) in sterile, light-protected microcentrifuge tubes.
 - Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
 - For long-term storage (up to 6 months), store the aliquots at -80°C . For short-term storage (up to 1 month), -20°C is acceptable.

4.3 Safety Precautions

- **hGAPDH-IN-1** is intended for research use only.
- Handle the compound in a well-ventilated area or a chemical fume hood.
- Wear appropriate PPE, including gloves, a lab coat, and safety glasses, to avoid skin and eye contact.
- Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

Experimental Workflow Diagram

The following diagram illustrates the key steps for preparing the **hGAPDH-IN-1** stock solution.



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Diagram 2: Workflow for **hGAPDH-IN-1** Stock Preparation.

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References

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